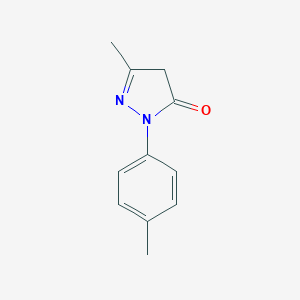

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one

説明

特性

IUPAC Name |

5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQOLGUXWSBWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052588 | |

| Record name | 3-Methyl-1-p-tolyl-5-pyrazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-92-0 | |

| Record name | 1-p-Tolyl-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1-p-tolyl-5-pyrazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-p-tolyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Pyrazolone derivatives, a class to which this compound belongs, are known to have a broad range of pharmacological properties such as antimicrobial, analgesic, anti-inflammatory, antiviral, and anticancer activities.

Mode of Action

The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological context in which it is acting.

Biochemical Pathways

These could potentially include pathways related to inflammation, pain perception, microbial growth, and cell proliferation.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb (blood-brain barrier) permeant. It is also predicted to be a CYP1A2 inhibitor. These properties could potentially impact the bioavailability of the compound.

Result of Action

Given the broad range of activities associated with pyrazolone derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth, and inhibition of cell proliferation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity.

生物活性

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one, also known by its CAS number 86-92-0, is a pyrazolone derivative that has garnered attention for its diverse biological activities. This compound is characterized by a molecular formula of CHNO and a molecular weight of 188.23 g/mol. Its structure includes a pyrazolone ring substituted with a methyl group and a para-methylphenyl group, which may influence its pharmacological properties.

The compound exhibits the following chemical properties:

- Melting Point : 129 °C

- Boiling Point : Approximately 323.23 °C

- Density : 1.1124 g/cm³

- Solubility : Slightly soluble in chloroform and methanol

- LogP : 1.77 at pH 6.9-7.1

| Property | Value |

|---|---|

| Melting Point | 129 °C |

| Boiling Point | ~323.23 °C |

| Density | 1.1124 g/cm³ |

| Solubility | Chloroform (slightly), Methanol (slightly) |

| LogP | 1.77 |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an enzyme inhibitor and its effects on different biological systems.

Enzyme Inhibition

One of the primary areas of research involves the compound's inhibitory effects on carbonic anhydrase (CA) isozymes, which are critical in various physiological processes including respiration and acid-base balance. Recent studies have shown that certain derivatives of pyrazolone exhibit potent inhibitory activity against specific CA isozymes:

- Inhibition Potency : Compounds derived from pyrazolone structures have demonstrated IC values as low as 0.12 ± 0.07 µM against hCAXII, indicating strong inhibitory potential.

| Compound | Isoform | IC (µM) |

|---|---|---|

| 4g | hCAXII | 0.12 ± 0.07 |

| 4j | hCAII | 0.39 ± 0.05 |

| 4k | hCAIX | 0.15 ± 0.07 |

These findings suggest that modifications to the pyrazolone structure can significantly enhance enzyme inhibition, with electron-donating groups like methyl increasing activity compared to electron-withdrawing groups.

Antioxidant Activity

In addition to enzyme inhibition, some studies have indicated that pyrazolone derivatives can exhibit antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases where free radicals play a critical role in pathogenesis.

Case Studies

Recent literature has explored the biological efficacy of pyrazolone derivatives in various therapeutic contexts:

- Anticancer Activity : A study demonstrated that certain pyrazolone derivatives could induce apoptosis in cancer cell lines through the modulation of reactive oxygen species (ROS) levels.

- Anti-inflammatory Effects : Research indicated that these compounds could reduce inflammation markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative damage, highlighting their potential role in neurodegenerative diseases.

科学的研究の応用

Pharmaceutical Applications

Analgesic and Antipyretic Activities

Research indicates that 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one exhibits analgesic and antipyretic properties. It has been studied for its potential to alleviate pain and reduce fever, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

Anti-inflammatory Effects

Studies have shown that this compound can inhibit inflammatory responses, making it a candidate for developing new anti-inflammatory medications. Its mechanism involves the modulation of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. This makes it a potential candidate for use in developing new antibiotics or preservatives in pharmaceutical formulations.

Agrochemical Applications

Herbicidal Activity

this compound has been evaluated for its herbicidal properties. It acts by inhibiting specific enzymes involved in plant growth, thereby controlling weed populations in agricultural settings.

Plant Growth Regulators

Research suggests that this compound can be utilized as a plant growth regulator, enhancing crop yield and resilience against environmental stressors.

Material Science Applications

Polymer Chemistry

The compound's reactivity allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Dyes and Pigments

Due to its chromophoric properties, this compound is explored for applications in dye chemistry. Its derivatives can be utilized to produce vibrant colors in textiles and coatings.

Case Studies

類似化合物との比較

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse properties and applications depending on substituent modifications. Below is a comparative analysis of structurally related compounds:

Structural Analogues and Substituent Effects

Hydrazone Derivatives 5-Methyl-2-phenyl-4-(phenylhydrazono)-2,4-dihydro-3H-pyrazol-3-one () and (Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one () feature hydrazone substituents at position 4. For instance, the fluorophenyl hydrazone derivative () demonstrates anti-inflammatory, anti-proliferative, and antimicrobial activities, unlike the target compound’s antioxidant use .

Halogenated Derivatives

- 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one () incorporates electron-withdrawing chlorine atoms, resulting in a higher melting point (163–164°C) compared to the target compound (129°C). The increased molecular weight and halogen bonding likely enhance thermal stability .

Benzylidene Derivatives (4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one () and (4Z)-4-[4-(dimethylamino)benzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one () possess extended conjugated systems due to benzylidene groups.

Benzoyl Derivatives

- The benzoyl-substituted 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one () is synthesized via benzoylation with benzoyl chloride. The bulky benzoyl group may reduce solubility compared to the target compound’s methyl group, though specific data are unavailable .

Physical and Chemical Properties

準備方法

Reaction Mechanism

-

Hydrazine Condensation : 4-Methylacetophenone reacts with hydrazine hydrate in methanol under acidic conditions (pH 5.0–6.5 adjusted via HCl). The ketone group undergoes nucleophilic attack by hydrazine, forming a hydrazone intermediate.

-

Cyclization : Heating the intermediate under reflux (40–90°C, 1–6 hours) induces intramolecular cyclization, yielding the pyrazolone core.

-

Methylation : Subsequent treatment with methylating agents introduces the 5-methyl substituent.

Optimization Parameters

Table 1: Key Reaction Conditions

| Parameter | Value Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 40–90°C | Higher temps favor cyclization |

| Reflux Duration | 1–6 hours | Prolonged time improves yield |

| Recrystallization Solvent | Methanol/Ethanol | Enhances crystal purity |

Multi-Step Synthesis via Chalcone Intermediates

This method, adapted from pyrazolone derivative syntheses, involves forming a chalcone intermediate to introduce aromaticity.

Procedure

-

Chalcone Formation : 4-Acetyl-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one reacts with substituted aromatic aldehydes in ethanol containing NaOH (60%, 5–10°C). The aldol condensation yields α,β-unsaturated ketones.

-

Cyclocondensation : The chalcone intermediate reacts with isoniazid in pyridine under reflux (2.5 hours), forming bipyrazolones.

Critical Analysis

-

Advantages : Enables functionalization at the 4-position for derivative synthesis.

-

Limitations : Multi-step process lowers overall yield (~50–65%).

Industrial-Scale Production Using Continuous Flow Reactors

Patent CN101367763A outlines an industrial process emphasizing efficiency and scalability:

Key Steps

-

Automated Reagent Addition : Phenylhydrazine and methyl acetoacetate are mixed in methanol via precision pumps.

-

pH Control : Hydrochloric acid maintains pH 5.0–6.5, minimizing side reactions.

-

Continuous Distillation : Methanol is distilled inline, reducing purification time.

-

Recrystallization : Crude product is dissolved in hot methanol and crystallized under controlled cooling.

Scalability Metrics

-

Throughput : 10–50 kg/hr in pilot trials.

-

Purity : ≥98% achieved via automated crystallization.

Alternative Pathway with Diethylethoxymethylene Malonate (DEEM)

A novel approach using DEEM as a cyclizing agent is reported in antidiabetic pyrazolone research.

Synthesis Protocol

-

Hydrazine Activation : Substituted phenylhydrazine is dissolved in cold water and treated with ethanolic KOH.

-

DEEM-Mediated Cyclization : Refluxing with DEEM (70°C, 40 minutes) forms the pyrazolone ring via ester condensation.

-

Precipitation and Purification : Sodium acetate addition precipitates the product, which is recrystallized from ethanol.

Advantages

-

Efficiency : Shorter reaction time (40 minutes vs. hours).

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Hydrazine Condensation | 80–90% | >95% | High | Industrial applicability |

| Chalcone Intermediate | 50–65% | 90–95% | Low | Derivative functionalization |

| DEEM Cyclization | 70–75% | 92–97% | Moderate | Rapid synthesis |

Q & A

Q. What are the key synthetic routes for 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via cyclocondensation of β-ketoesters or β-diketones with hydrazine derivatives. For example, condensation of 4-methylacetophenone derivatives with methylhydrazine under acidic or basic conditions can yield the pyrazol-3-one core . Optimization involves controlling temperature (80–120°C), solvent selection (e.g., ethanol or acetic acid), and stoichiometric ratios of reactants to minimize side products like azo compounds or over-oxidized species . Purity is often assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the tautomeric equilibrium of this pyrazol-3-one derivative be experimentally determined?

Pyrazol-3-ones exhibit keto-enol tautomerism, with the keto form (CH tautomer) predominating in the solid state, as confirmed by X-ray crystallography . In solution, dynamic NMR spectroscopy (DMSO-d6, 400 MHz) can monitor tautomeric shifts by observing proton exchange between NH and OH groups. For instance, variable-temperature NMR (25–80°C) reveals coalescence of signals near δ 10–12 ppm, indicating tautomeric interconversion .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FTIR : Key peaks include C=O stretch at 1650–1680 cm⁻¹ and N-H stretch at 3200–3300 cm⁻¹ .

- 1H NMR (CDCl3): Aromatic protons (δ 7.2–7.4 ppm, multiplet), methyl groups (δ 2.3–2.5 ppm, singlet), and pyrazolone NH (δ 9.8–10.2 ppm, broad) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 189.1 (calculated for C11H12N2O) .

Advanced Research Questions

Q. How can this compound serve as a precursor for synthesizing heterocyclic derivatives with biological activity?

The pyrazol-3-one core is functionalized via:

- Mannich Reactions : Introduction of aminomethyl groups at the C4 position using formaldehyde and secondary amines (e.g., morpholine) to yield antimicrobial agents .

- Azo Coupling : Diazotization followed by coupling with aromatic amines produces dyes or photosensitizers (e.g., 4,4'-dichloro-biphenylazo derivatives) .

- Metal Complexation : The carbonyl and NH groups chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or antioxidant properties .

Q. What experimental strategies resolve contradictions in reported spectral data or physical properties?

Discrepancies in melting points (e.g., 127°C vs. 130°C) or NMR shifts may arise from polymorphic forms or solvent effects. Strategies include:

Q. How can computational methods predict the reactivity of this compound in nucleophilic/electrophilic reactions?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. The C4 position is electrophilic due to electron-withdrawing C=O, while the N2 nitrogen is nucleophilic. Fukui indices guide site-specific reactivity predictions for derivatization .

Methodological Considerations

Applications in Advanced Research

Q. What role does this compound play in designing fluorescent probes or organic semiconductors?

Substitution at C4 with electron-donor groups (e.g., -NH2, -OCH3) enhances π-conjugation, shifting absorption/emission maxima (e.g., λem ≈ 450–550 nm). Such derivatives are explored in OLEDs or pH-sensitive probes .

Q. How can its coordination chemistry be exploited for catalytic applications?

The pyrazol-3-one ligand forms octahedral complexes with Mn(II) or Co(II), which show activity in oxidation reactions (e.g., cyclohexane to cyclohexanol) under mild conditions. Catalytic efficiency is quantified via GC-MS turnover frequencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。